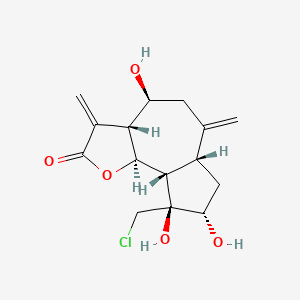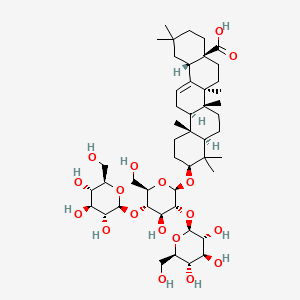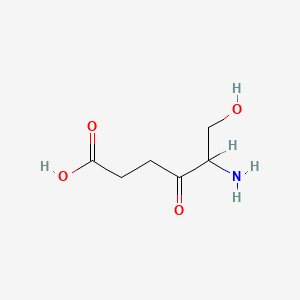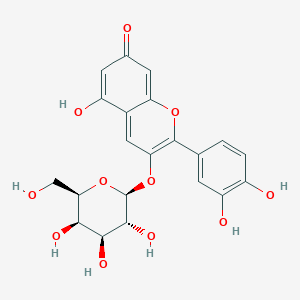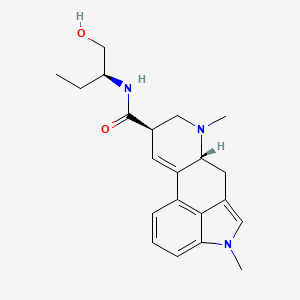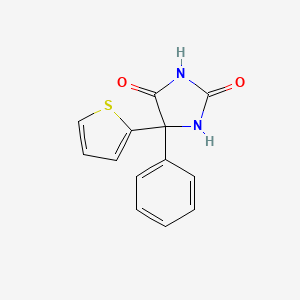
Thiantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phethenylate is an imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
Thiantoin in Epilepsy Treatment
Thiantoin, also known as phethenylate sodium or thyphenytoin, has been studied for its effectiveness in epilepsy treatment. Initially, it showed promise in controlling grand mal and petit mal seizures, with side effects including hyperplasia of the gums, ataxia, incoordination, and rash. However, later studies indicated that its effectiveness in treating petit mal seizures was limited, and it was somewhat effective in controlling grand mal seizures. Additionally, jaundice was noted as a side effect in some patients (Pryles, Burnett, & Livingston, 1952).
Biological Effects of Terahertz Radiation
While not directly related to Thiantoin, research on the biological effects of Terahertz (THz) radiation is significant in understanding how different frequencies interact with biological systems. This research has implications for medical diagnostics and health hazard evaluation (Wilmink & Grundt, 2011).
Thiantoin in Liver Injury and Nephrectomy Studies
Studies have also explored the impact of liver injury and nephrectomy on the anticonvulsant activity of Thiantoin. It was found that liver injury significantly increases both the anticonvulsant potency and duration of action of Thiantoin. These findings suggest that the liver plays a crucial role in the degradation of Thiantoin (Swinyard, Weaver, & Goodman, 1952).
Propiedades
Número CAS |
7772-37-4 |
|---|---|
Nombre del producto |
Thiantoin |
Fórmula molecular |
C13H10N2O2S |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
5-phenyl-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O2S/c16-11-13(15-12(17)14-11,10-7-4-8-18-10)9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17) |
Clave InChI |
DCPACFSINCUFEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |
Otros números CAS |
7772-37-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




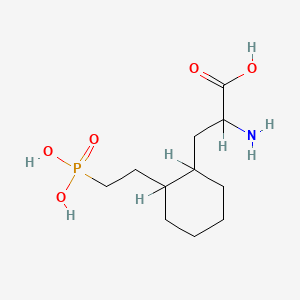
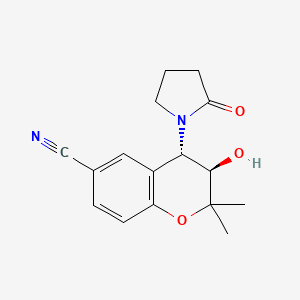
![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)
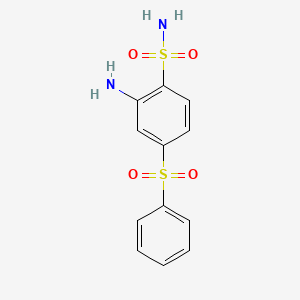
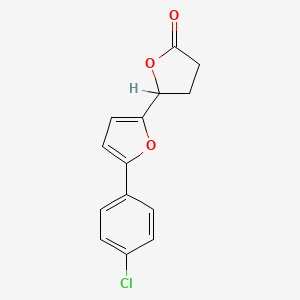
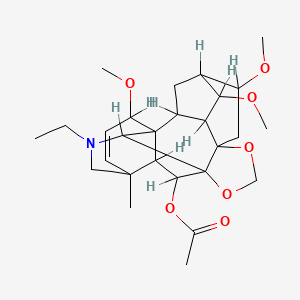
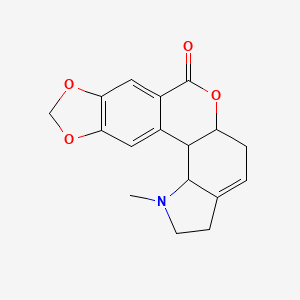
![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)
